Prepro-atrial natriuretic factor (56-92) (human) is a peptide fragment derived from the precursor of atrial natriuretic peptide. This compound is crucial in the regulation of blood pressure and fluid balance within the human body. It enhances renal guanylate cyclase activity, subsequently increasing the production of cyclic guanosine monophosphate (cyclic GMP), a secondary messenger involved in various physiological processes, including vasodilation and natriuresis .
Prepro-atrial natriuretic factor (56-92) is synthesized from the prepro form of atrial natriuretic peptide, which is primarily produced in the cardiac atria. The synthesis of this peptide fragment can be achieved through solid-phase peptide synthesis techniques, allowing for precise control over its amino acid sequence and structure .
Prepro-atrial natriuretic factor (56-92) belongs to the class of natriuretic peptides, a group of hormones that play significant roles in cardiovascular homeostasis. It is classified as a signaling molecule that acts on guanylate cyclase receptors to influence various physiological responses, particularly those related to cardiovascular and renal function .
The synthesis of prepro-atrial natriuretic factor (56-92) typically employs solid-phase peptide synthesis (SPPS). This method involves:
The typical reagents used in this synthesis include:
Prepro-atrial natriuretic factor (56-92) consists of 37 amino acids with a specific sequence that determines its biological activity. The molecular formula can be represented as , with a molecular weight of approximately 3,359.6 g/mol .
The structural analysis reveals that this peptide contains several critical functional groups that facilitate its interaction with guanylate cyclase receptors, influencing cyclic GMP production within target cells .
During its synthesis, prepro-atrial natriuretic factor (56-92) primarily undergoes peptide bond formation. Under physiological conditions, it does not typically engage in oxidation or reduction reactions but can be subject to enzymatic cleavage by proteases, which may alter its activity and stability .
The reaction conditions are carefully controlled to ensure proper folding and activity of the peptide. Common by-products include truncated or misfolded peptides, which are generally removed during purification processes .
Prepro-atrial natriuretic factor (56-92) exerts its biological effects by binding to guanylate cyclase receptors located on cell membranes. This interaction activates the enzyme, leading to an increase in cyclic GMP levels within cells. Cyclic GMP acts as a secondary messenger that mediates various physiological responses such as:
Prepro-atrial natriuretic factor (56-92) appears as a white to off-white powder when synthesized. It is soluble in water and exhibits stability under controlled storage conditions.
This peptide has specific chemical properties that include:
Relevant data indicate that it maintains its biological activity under standard laboratory conditions but may degrade when exposed to extreme pH levels or prolonged heat .
Prepro-atrial natriuretic factor (56-92) has diverse applications in scientific research:
The primary structure of Prepro-ANF (56-92) is defined by the 37-amino acid sequence: Glu-Val-Val-Pro-Pro-Gln-Val-Leu-Ser-Glu-Pro-Asn-Glu-Glu-Ala-Gly-Ala-Ala-Leu-Ser-Pro-Leu-Pro-Glu-Val-Pro-Pro-Trp-Thr-Gly-Glu-Val-Ser-Pro-Ala-Gln-Arg. This sequence represents a proteolytic fragment derived from the human atrial natriuretic factor (ANF) precursor molecule, specifically spanning residues 56 to 92 of the preprohormone [1] [5]. Detailed sequence analysis reveals several structurally and functionally significant motifs. The N-terminal region (EVVPPQ) features consecutive proline residues that potentially form polyproline helix structures, influencing molecular rigidity. A central conserved domain (PLPEVPPWT) contains a distinctive tryptophan residue (Trp-83) that is phylogenetically conserved across mammalian species and critical for receptor interaction. The C-terminal segment (GEVSPAQR) includes the catalytic core with arginine as the ultimate residue, essential for biological activity [3] [6]. This linear sequence serves as the fundamental template governing the peptide's three-dimensional folding, receptor recognition, and physiological functions.
Table 1: Functional Domains within Prepro-ANF (56-92) Primary Sequence
Sequence Segment | Residue Positions | Structural Feature | Functional Significance |
---|---|---|---|
N-terminal (EVVPPQ) | 56-61 | Polyproline helix | Molecular rigidity/stability |
Central core (VPPWT) | 80-84 | Tryptophan-containing domain | Receptor binding affinity |
C-terminal (PAQR) | 90-92 | Charged residue cluster | Catalytic activity & solubility |
Acidic cluster (EE...EE) | 67-71 | Glu-rich region | Calcium chelation potential |
Proline-rich motif (PLPEVPP) | 75-81 | Conformational hinge | Structural flexibility |
Prepro-ANF (56-92) is liberated from its precursor polypeptide through tightly regulated proteolytic cleavage events. The parent prepro-ANF molecule undergoes initial signal peptide removal followed by endoprotease-mediated processing at dibasic residues. Corin and furin convertases selectively cleave at Arg-55 and Arg-93 flanking sites to generate this specific peptide fragment [6] [8]. Unlike the biologically active ANF (99-126) which contains a disulfide bond, Prepro-ANF (56-92) lacks cysteine residues and therefore does not form intramolecular disulfide bridges. Immunocytochemical studies localize the peptide within specific atrial granules alongside other prohormone fragments (26-55, 104-123), confirming its storage prior to regulated secretion [8]. Notably, while some atrial natriuretic peptides undergo glycosylation, Prepro-ANF (56-92) contains no canonical N-glycosylation sites (Asn-X-Ser/Thr) and mass spectrometry data from commercial preparations align with the theoretical molecular weight, suggesting absence of glycosidic modifications [1] [3].
Prepro-ANF (56-92) exhibits a calculated molecular mass of 3878.3 daltons (Da) based on its amino acid composition, with an empirical chemical formula of C₁₇₃H₂₇₀N₄₄O₅₇. This mass has been experimentally verified through mass spectrometry as referenced in Certificate of Analysis documents for research-grade peptides [1] [3]. The elemental composition reflects the peptide's moderately high carbon content (44.6%) and significant oxygen proportion (23.5%), consistent with its numerous acidic residues. The molecular structure incorporates 37 amino acid residues with varying side chain chemistries: 8 glutamic acid residues contributing negative charge, 6 prolines imparting structural constraints, and a single tryptophan residue enabling UV detection at 280nm. The molecular mass places it within the mid-range of biologically active peptides derived from natriuretic prohormones, larger than ANP (28-aa, ~3kDa) but smaller than the full-length proANP (126-aa, ~13kDa) [1] [5] [6].
Computational analysis of Prepro-ANF (56-92) reveals distinctive solution properties governed by its amino acid composition. The Grand Average of Hydropathy (GRAVY) index of -0.38 classifies this peptide as moderately hydrophilic, capable of favorable interactions with aqueous environments [3]. This hydrophilic character stems predominantly from its eight glutamic acid residues and multiple serine/threonine residues. Despite this overall hydrophilicity, the peptide contains hydrophobic clusters (Val²-Val³, Leu⁸, Ala¹⁸-Ala¹⁹-Leu²⁰) that likely mediate membrane interactions. The theoretical isoelectric point (pI) of 3.58 reflects its strongly acidic nature due to the high proportion of acidic residues (8 Glu, 1 Asp) relative to basic residues (1 Arg) [3]. Consequently, the peptide carries a substantial net negative charge (approximately -7.5) at physiological pH 7.4, influencing its electrophoretic mobility, solubility profile, and electrostatic interactions with biological membranes or receptors. Experimental solubility assessments indicate dissolution in dimethyl sulfoxide (DMSO) at 100 mg/mL (25.78 mM), though aqueous solubility is limited due to hydrophobic regions necessitating organic co-solvents for in vitro studies [3].
Table 2: Comprehensive Physicochemical Profile of Prepro-ANF (56-92)
Property | Value | Method/Reference | Biological Implication |
---|---|---|---|
Molecular Weight | 3878.3 Da | Calculated from sequence | Determines renal filtration threshold |
Chemical Formula | C₁₇₃H₂₇₀N₄₄O₅₇ | Empirical composition | Influences mass spectrometry detection |
GRAVY Index | -0.38 | Computational analysis | Moderate hydrophilicity for plasma solubility |
Isoelectric Point (pI) | 3.58 | Theoretical calculation | Strong negative charge at physiological pH |
Charge at pH 7.4 | ~ -7.5 | Henderson-Hasselbalch | Electrostatic repulsion from membranes |
Extinction Coefficient | 5500 M⁻¹cm⁻¹ | Trp/Tyr content (1 Trp) | UV quantitation at 280 nm |
Storage Stability | -80°C (lyophilized) | Experimental data | Long-term preservation requirements |
Experimental handling requires consideration of its physicochemical instability. The peptide demonstrates optimal stability when stored lyophilized at -80°C, with reconstituted solutions maintaining integrity for approximately one month at -20°C. Its acid-labile bonds (particularly Asp-Pro) necessitate avoidance of strong acidic conditions during handling. The presence of oxidizable residues (Met, Trp) requires oxygen-free environments for long-term storage. These properties collectively influence the peptide's behavior in physiological environments, its biodistribution, and methodological approaches for research applications investigating its guanylate cyclase-activating functions [1] [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7